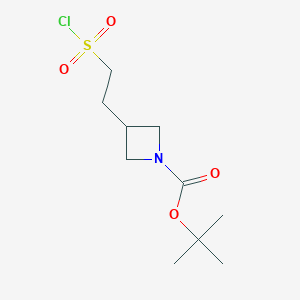

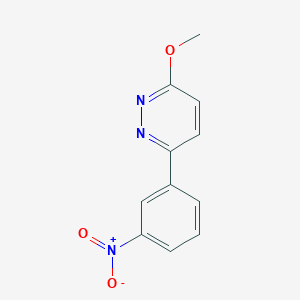

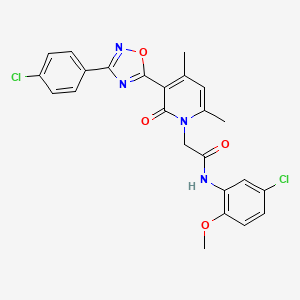

![molecular formula C7H13NO2 B2950026 {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol CAS No. 2060006-64-4](/img/structure/B2950026.png)

{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol” is a chemical compound with the molecular formula C7H13NO2 . It is also known as 6-oxa-2-azaspiro[3.4]octan-7-ylmethanol . It has a molecular weight of 143.18 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO2.ClH/c9-2-6-1-7 (5-10-6)3-8-4-7;/h6,8-9H,1-5H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 143.18 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Atmospheric Impact of Methanol and Related Compounds

Methanol and other short-chain oxygenated volatile organic compounds (oxVOCs) have significant roles in atmospheric chemistry, impacting plant physiology and ecology. Advanced technologies like proton transfer reaction-mass spectrometry have enhanced the study of these compounds. Methanol, among others, is noted for its considerable atmospheric concentrations and its emissions under both stressed and non-stressed conditions by plants. These findings underscore the environmental and ecological relevance of methanol and its interactions within atmospheric systems (Seco, Peñuelas, & Filella, 2007).

Methanol in Hydrogen Production

Methanol acts as a liquid hydrogen carrier and is integral to sustainable hydrogen production. Its steam reforming, partial oxidation, autothermal reforming, and decomposition have been extensively researched, highlighting the development of copper-based and other metal catalysts. This research is crucial for advancing a hydrogen-methanol economy and offers insights into the catalysis and reactor technologies that underpin methanol's role in sustainable energy solutions (García et al., 2021).

Methanol in Catalytic Oxidation and Fuel Applications

The catalytic oxidation of methanol over metal oxide surfaces and its application as a fuel for internal combustion engines are areas of significant interest. Methanol's role in reducing emissions and improving engine performance, alongside the development of methanol-diesel blends, showcases its potential as an alternative fuel. Research in this domain explores both the catalytic mechanisms at play and the practical implications for fuel efficiency and environmental sustainability (Pandey, 2022).

Methanol as a Marker for Insulating Paper Degradation

In the context of power transformers, methanol has emerged as a chemical marker for assessing the condition of solid insulation. The presence of methanol in transformer oil, a result of thermal ageing of oil-immersed insulating papers, serves as an indicator of cellulose insulation degradation. This application highlights methanol's utility in monitoring and maintaining the health of critical power infrastructure (Jalbert et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-oxa-2-azaspiro[3.4]octan-7-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-2-6-1-7(5-10-6)3-8-4-7/h6,8-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXCMRQERLSUBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC12CNC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

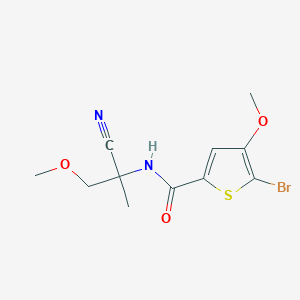

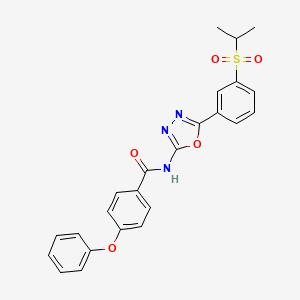

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)

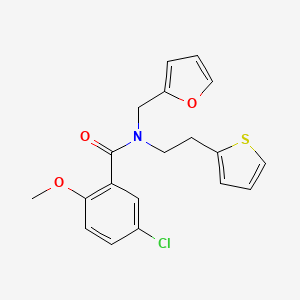

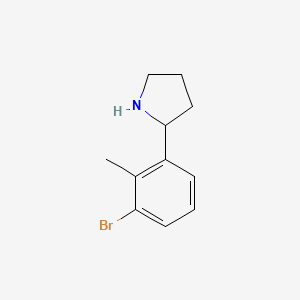

![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)

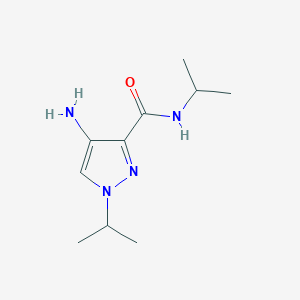

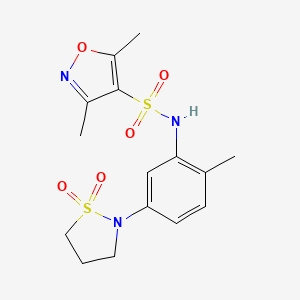

![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2949955.png)

![1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2949963.png)